REACTION_CXSMILES
|
[CH:1]([CH:4]([CH:10]([CH:16]([CH3:18])[CH3:17])[C:11]([O:13]CC)=[O:12])[C:5]([O:7]CC)=[O:6])([CH3:3])[CH3:2].[K].[O-]CC.[K+].CC(C)C(C#N)C(OCC)=O>O.C(O)C>[CH:1]([CH:4]([CH:10]([CH:16]([CH3:18])[CH3:17])[C:11]([OH:13])=[O:12])[C:5]([OH:7])=[O:6])([CH3:3])[CH3:2] |f:2.3,^1:18|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)C(C(=O)OCC)C(C(=O)OCC)C(C)C
|
Name
|
potassium ethoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CC.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C(C(=O)OCC)C#N)C
|
Name
|
potassium ethoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CC.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
ADDITION
|
Details
|
are charged into the reactor R101
|
Type
|
CUSTOM
|
Details
|
ranging from −10° C. to 45° C.
|
Type
|
CUSTOM
|
Details
|
upon the completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is transferred to a reactor
|
Type
|
CUSTOM
|
Details
|
R103 and the solvent is removed
|
Type
|
ADDITION
|
Details
|
tetrahydrofuran or acetonitirle is added
|
Type
|
ADDITION
|
Details
|
followed by the addition of ethyl 2-bromoisopentanoate
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is heated to reflux
|
Type
|
CUSTOM
|
Details
|
upon the completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the solvent is removed again
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
DISSOLUTION
|
Details
|
to dissolve solids
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted with diethyl ether or methyl tert-butyl ether
|
Type
|
CUSTOM
|
Details
|
so as to be dried
|
Type
|
CUSTOM
|
Details
|
is separated
|
Type
|
ADDITION
|
Details
|
the diethyl 2,3-diisopropyl-2-cyanosuccinate is added into a reactor R201
|
Type
|
ADDITION
|
Details
|
a 60-90% aqueous solution of sulfuric acid is added dropwish
|
Type
|
CUSTOM
|
Details
|
hydrolysis and decarboxylation reaction
|
Type
|
CUSTOM
|
Details
|
upon the completion of the reaction
|
Type
|
EXTRACTION
|
Details
|
to be extracted with methyl tert-butyl ether
|
Type
|
EXTRACTION
|
Details
|
the obtained methyl tert-butyl ether extract liquor
|
Type
|
ADDITION
|
Details
|
is charged into a reactor R203
|
Type
|
ADDITION
|
Details
|
an aqueous solution of potassium hydroxide is added
|
Type
|
CUSTOM
|
Details
|
to be separated
|
Type
|
CUSTOM
|
Details
|
an aqueous layer separated
|
Type
|
CUSTOM
|
Details
|
is acidized with hydrochloric acid in a reactor
|
Type
|
CUSTOM
|
Details
|
R205 to obtain
|
Type
|
CUSTOM
|
Details
|
precipitates
|
Type
|
CUSTOM
|
Details
|
the precipitates are centrifugally dried in a centrifuge C201
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C(C(=O)O)C(C(=O)O)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |